![molecular formula C10H13ClN2 B1399595 N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine CAS No. 1247104-42-2](/img/structure/B1399595.png)
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine
Overview
Description
“N-[(2-chloropyridin-3-yl)methyl]-N-methylamine” is a chemical compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 . It is used in the synthesis of various chemical products .
Molecular Structure Analysis
The InChI code for “N-[(2-chloropyridin-3-yl)methyl]-N-methylamine” is 1S/C7H9ClN2/c1-9-5-6-3-2-4-10-7(6)8/h2-4,9H,5H2,1H3 .Scientific Research Applications
Synthesis and Insecticidal Activity
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine has been investigated for its synthesis and potential insecticidal activity. It is involved in the synthesis of various dihydropiperazine neonicotinoid compounds, which are a class of insecticides. These compounds, including 1-[(6-chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide, have shown to be effective bioisosteres for imidazolidine rings in neonicotinoids, demonstrating significant insecticidal properties (Samaritoni et al., 2003).
Synthesis of Oxazole and Pyrazoline Derivatives
The compound has been utilized in the synthesis of various heterocyclic compounds, such as oxazole and pyrazoline derivatives, with potential biological activities. These synthesized compounds, incorporating pyridyl-pyrazolines, have shown promising anticancer and antimicrobial properties in preliminary studies (Katariya et al., 2021).
Autocatalytic Radical Ring Opening
In a study focusing on the stability of N-alkyl-N-cyclopropylamine derivatives, N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine was found to undergo autocatalytic radical ring opening under aerobic conditions. This reaction led to the formation of N-(1,2-dioxolan-3-yl)-N-phenylamine, a product not previously known. This finding could be significant for understanding the oxidative radical ring opening and its potential applications in synthetic chemistry (Wimalasena et al., 2001).
Synthesis of Triazolo[4,5-d]pyrimidin-7-imines
The compound has been used in the synthesis of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines. These synthesized compounds displayed moderate to weak fungicidal and insecticidal activities, suggesting their potential use in agricultural applications (Chen & Shi, 2008).
Safety and Hazards
“N-[(2-chloropyridin-3-yl)methyl]-N-methylamine” is classified as a hazardous substance. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-13(9-4-5-9)7-8-3-2-6-12-10(8)11/h2-3,6,9H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFVZCNGCWLUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)
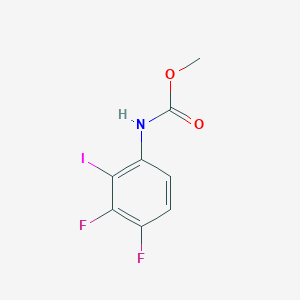

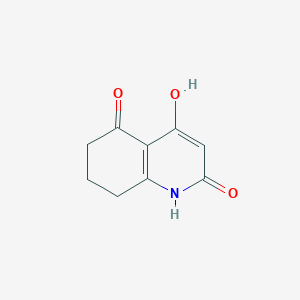

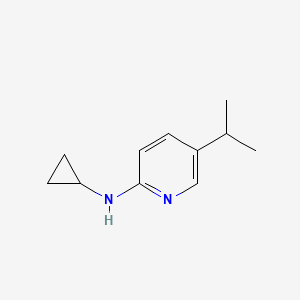
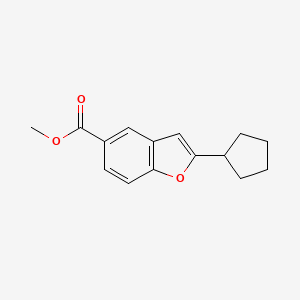


![5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B1399530.png)
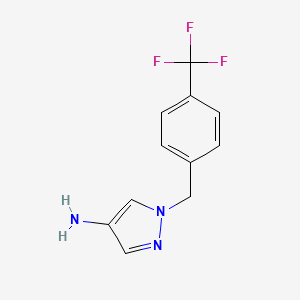
![9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene](/img/structure/B1399532.png)

